molecular formula C17H15N3O4 B12633072 N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide

N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide

Cat. No.: B12633072
M. Wt: 325.32 g/mol
InChI Key: YJXBDNRCYJTDGB-UHFFFAOYSA-N
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Description

N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide is a complex organic compound that features a chromenone core linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the pyridine moiety through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce functional groups like halides or alkyl groups .

Scientific Research Applications

N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide is unique due to its specific combination of a chromenone core and a methoxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide

InChI

InChI=1S/C17H15N3O4/c1-9(18)20-11-4-5-13-12(7-11)15(21)16(22)17(24-13)10-3-6-14(23-2)19-8-10/h3-8,22H,1-2H3,(H2,18,20)

InChI Key

YJXBDNRCYJTDGB-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CN=C(C=C3)OC)N

Origin of Product

United States

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